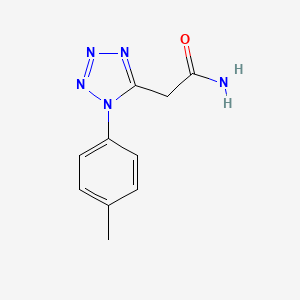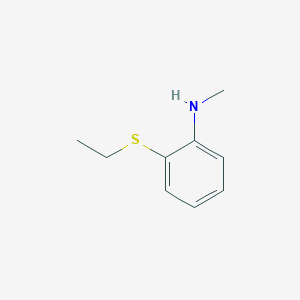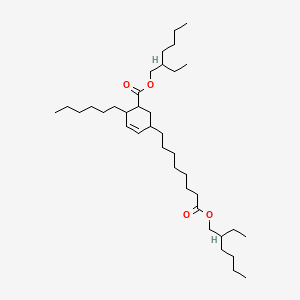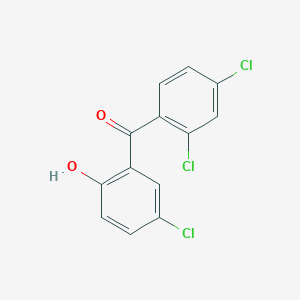
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H8Cl3O2. It is also known by other names such as 2-Hydroxy-5-chlorobenzophenone and Benzophenone-7 . This compound is characterized by the presence of a benzophenone core substituted with chloro and hydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloro-2-hydroxybenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzophenone.
Reduction: Formation of 5-chloro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as a UV absorber in cosmetic and personal care products
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with various molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- **2-Hydroxy-5-ch
Properties
CAS No. |
72089-86-2 |
|---|---|
Molecular Formula |
C13H7Cl3O2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O2/c14-7-2-4-12(17)10(5-7)13(18)9-3-1-8(15)6-11(9)16/h1-6,17H |
InChI Key |
TVCOHFPQJDYZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


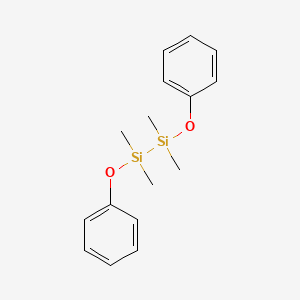

![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)


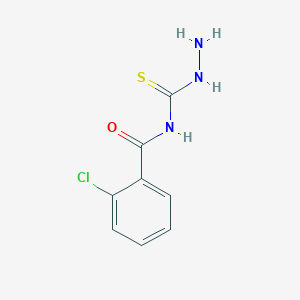

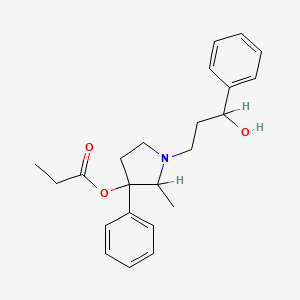
![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

